molecular formula C9H14O B1605584 1-Cyclohexylprop-2-yn-1-ol CAS No. 4187-88-6

1-Cyclohexylprop-2-yn-1-ol

Cat. No.: B1605584
CAS No.: 4187-88-6
M. Wt: 138.21 g/mol
InChI Key: CMJHRFATHWISFN-UHFFFAOYSA-N
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Description

1-Cyclohexylprop-2-yn-1-ol is an organic compound with the molecular formula C₉H₁₄O. It is characterized by a cyclohexyl group attached to a propyn-1-ol moiety. This compound is known for its unique structure, which combines an alkyne and an alcohol functional group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylprop-2-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of cyclohexylacetylene with formaldehyde in the presence of a base, followed by reduction. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Aqueous or alcoholic medium

    Temperature: Room temperature to moderate heating

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction under controlled conditions.

Chemical Reactions Analysis

1-Cyclohexylprop-2-yn-1-ol undergoes various chemical reactions due to the presence of both alkyne and alcohol functional groups.

Oxidation:

    Reagents: Potassium permanganate, chromium trioxide

    Conditions: Acidic or basic medium

    Products: Cyclohexylprop-2-ynoic acid or cyclohexylprop-2-ynone

Reduction:

    Reagents: Lithium aluminum hydride, sodium borohydride

    Conditions: Anhydrous solvents like ether or tetrahydrofuran

    Products: 1-Cyclohexylprop-2-en-1-ol or 1-Cyclohexylpropane-1-ol

Substitution:

    Reagents: Hydrogen halides (e.g., HBr, HCl)

    Conditions: Room temperature or mild heating

    Products: 1-Cyclohexyl-2-halo-1-propanol

Scientific Research Applications

1-Cyclohexylprop-2-yn-1-ol has diverse applications in scientific research, including:

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the preparation of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored as a building block for the development of new therapeutic agents.
  • Studied for its potential use in drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-Cyclohexylprop-2-yn-1-ol is primarily influenced by its functional groups. The alkyne group can participate in cycloaddition reactions, while the alcohol group can undergo nucleophilic substitution and oxidation-reduction reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

1-Cyclohexylprop-2-yn-1-ol can be compared with other similar compounds, such as:

    1-Cyclohexyl-2-propyn-1-ol: Similar structure but with different substitution patterns.

    Cyclohexylmethanol: Lacks the alkyne group, resulting in different reactivity.

    Propargyl alcohol: Contains an alkyne group but lacks the cyclohexyl moiety.

The uniqueness of this compound lies in its combination of an alkyne and an alcohol group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-cyclohexylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h1,8-10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJHRFATHWISFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962029
Record name 1-Cyclohexylprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4187-88-6
Record name α-Ethynylcyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4187-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyn-1-ol, 1-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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